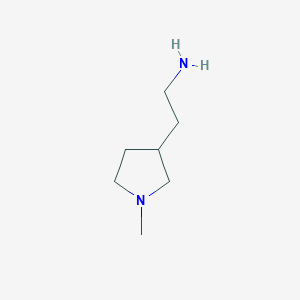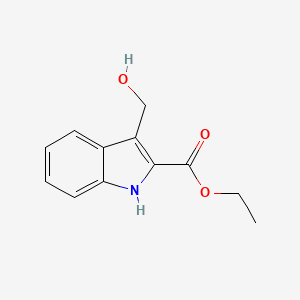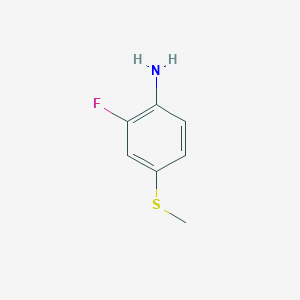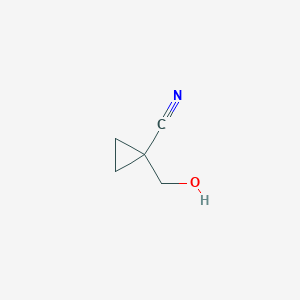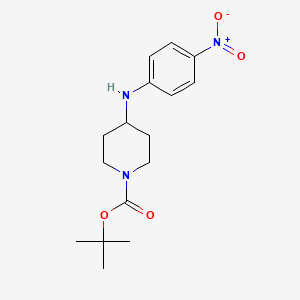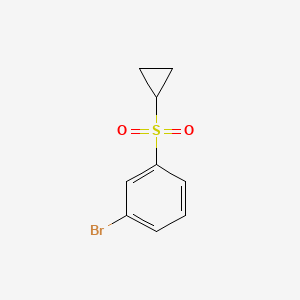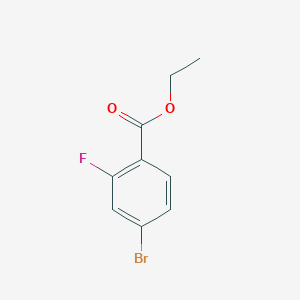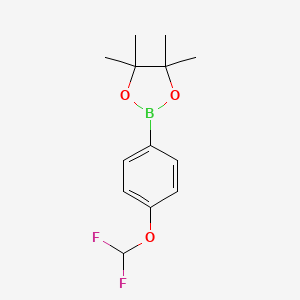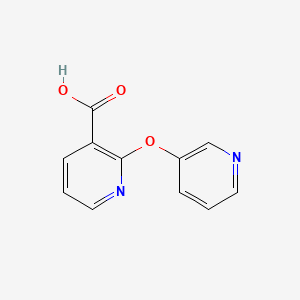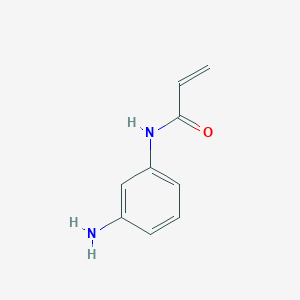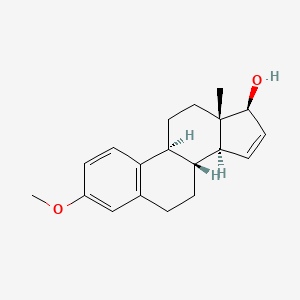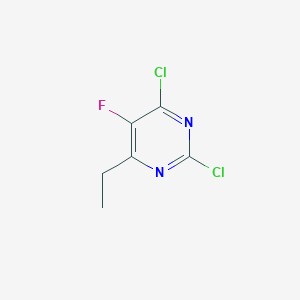
2,4-二氯-6-乙基-5-氟嘧啶
描述
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including antifolates, kinase inhibitors, and antibacterial agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-5-aryl-6-ethylpyrimidines are synthesized by reacting diaminoethylpyrimidine with different aryl amines, which can then be further modified to enhance their inhibitory activity against enzymes like dihydrofolate reductase (DHFR) . Another approach involves the use of α-CF3 aryl ketones and amidine hydrochlorides to synthesize 2,6-disubstituted 4-fluoropyrimidines under mild conditions with good yields . Additionally, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, is performed through cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a fluorine atom on the pyrimidine ring, as seen in 5-fluoropyrimidines, is a common feature in anticancer agents like 5-fluorouracil . The crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of such molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For instance, the synthesis of olomoucine, a purine derivative, utilizes 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block, demonstrating the versatility of pyrimidine derivatives in chemical synthesis . The regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors involves strategic placement of substituents on the pyrimidine ring to achieve the desired biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's behavior in biological systems and its suitability for drug development. For example, the determination of 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma by gas-liquid chromatography indicates the importance of analytical methods in understanding the pharmacokinetics of these compounds .
科学研究应用
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : “2,4-Dichloro-6-ethyl-5-fluoropyrimidine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of several crop-protection products .
- Results or Outcomes : The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of Other Compounds
-
Kinase Inhibitors
- Summary of Application : “2,4-Dichloro-6-ethyl-5-fluoropyrimidine” can be used as a starting material to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors .
- Results or Outcomes : The synthesized compounds could potentially inhibit kinases .
-
Protein Kinase Cθ Inhibitors
-
Regioselective Synthesis of New Pyrimidine Derivatives
-
Synthesis of 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine
安全和危害
The compound has been classified with the GHS07 symbol, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
CAS RN |
137234-85-6 | |
| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

